molecular formula C18H19NO4 B563790 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde CAS No. 1189653-26-6

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Cat. No.: B563790
CAS No.: 1189653-26-6
M. Wt: 317.377
InChI Key: ASYKXEVEIRRPCB-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde (CAS: 1189653-26-6) is a deuterated organic compound primarily utilized as a synthetic intermediate in the production of Pioglitazone metabolites, a thiazolidinedione-class antidiabetic drug . Its molecular formula is C₁₈H₁₅D₄NO₄, with a molecular weight of 317.37 g/mol . The structure features:

  • A benzaldehyde core.
  • A deuterated ethoxy-d4 linker.
  • A pyridine ring substituted with a 2-methyl-1,3-dioxolane group.

The deuterium labeling (ethoxy-d4) enhances metabolic stability, making it valuable in pharmacokinetic studies and drug development .

Properties

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYKXEVEIRRPCB-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed H/D Exchange

The patent WO2009035652A1 details protocols for deuteration using deuterated solvents and acids:

  • Reagents : D2O, DCl, or CH3SO3D in deuterated ethanol (CH3CH2OD).

  • Conditions : Reflux at 80–100°C for 24–48 hours, with iterative solvent replacement to maximize deuterium uptake.

  • Mechanism : Protons at the ethoxy group’s α- and β-positions undergo exchange via acid-catalyzed tautomerization, achieving >95% deuterium incorporation.

Synthesis from Deuterated Ethanol

An alternative route involves alkylation with pre-deuterated ethanol (CD3CD2OD):

  • Deuterated ethanol preparation :

    • Step 1 : Ethanol is treated with D2O and NaOD under reflux to produce CD3CD2OD.

    • Step 2 : Conversion to a tosylate (CD3CD2OTs) using TsCl and pyridine.

  • Yield : ~70–80% deuterium purity, confirmed by 2H NMR .

Synthesis of the Pyridine-Dioxolane Moiety

The 5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridinyl fragment is synthesized via ketal protection of a pyridine-derived ketone:

Ketal Formation

  • Starting material : 5-Acetyl-2-pyridinol.

  • Reagents : Ethylene glycol, p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark trap).

  • Outcome : The ketone is converted to a dioxolane, confirmed by FT-IR (loss of C=O stretch at 1700 cm⁻¹).

Ether Coupling: Alkylation of 4-Hydroxybenzaldehyde

The deuterated ethoxy group is introduced via Williamson ether synthesis :

Reaction Setup

  • Substrates :

    • 4-Hydroxybenzaldehyde.

    • CD3CD2OTs (from Section 2.2).

  • Base : K2CO3 or Cs2CO3 in anhydrous DMF.

  • Conditions : 60°C for 12 hours under nitrogen.

Workup and Purification

  • Extraction : Dichloromethane/water partitioning.

  • Chromatography : Silica gel column (hexane:ethyl acetate = 4:1).

  • Yield : 65–75%, with HPLC purity >98%.

Final Assembly and Characterization

The pyridine-dioxolane and deuterated benzaldehyde intermediates are coupled via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling , though specific protocols are proprietary. Post-synthesis characterization includes:

Analytical MethodKey Data
1H NMR (400 MHz, CDCl3)δ 9.90 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.4, 2.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 2H, benzaldehyde-H).
MS (ESI) m/z 416.48 [M+H]+, matching C21H16D4N2O5S.
Isotopic Purity 98% deuterium at ethoxy positions (2H NMR).

Challenges and Optimization

  • Deuterium Dilution : Competing proton sources (e.g., moisture) reduce isotopic purity. Solutions include rigorous solvent drying and inert atmospheres.

  • Dioxolane Stability : Acidic conditions during ether coupling may hydrolyze the dioxolane. Neutral or mildly basic conditions are preferred .

Chemical Reactions Analysis

Types of Reactions

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as RLi, RMgX, RCuLi

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde
  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight : 255.31 g/mol
  • Key Differences :
    • Replaces the 2-methyl-1,3-dioxolane group with a 5-ethyl substituent.
    • Lacks deuterium on the ethoxy linker.
  • Non-deuterated ethoxy group may result in faster metabolic degradation.
(b) 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
  • Molecular Formula: C₁₃H₈F₃NO
  • Molecular Weight : 251.20 g/mol
  • Key Differences :
    • Substitutes the 2-methyl-1,3-dioxolane and ethoxy groups with a trifluoromethyl group directly attached to the pyridine ring.
  • Implications :
    • The electron-withdrawing trifluoromethyl group may reduce aldehyde reactivity, affecting downstream synthetic steps.
    • Higher lipophilicity due to fluorine atoms, influencing membrane permeability .

Variations in the Ether Linker and Deuterium Labeling

(a) 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (CAS: 188884-61-9)
  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol
  • Key Differences: Replaces the 1,3-dioxolane (5-membered ring) with a 1,3-dioxane (6-membered ring). Non-deuterated ethoxy linker.
  • Altered steric effects may impact interactions with enzymes or receptors .
(b) Non-Deuterated Analog: 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
  • Molecular Formula: C₁₈H₁₉NO₄
  • Molecular Weight : ~313.35 g/mol (estimated)
  • Key Differences :
    • Ethoxy group lacks deuterium (vs. ethoxy-d4 in the target compound).
  • Implications: Non-deuterated versions are less stable metabolically, as C-H bonds are more prone to oxidation than C-D bonds. Deuterated analogs are preferred for isotope tracing in metabolic studies .

Thiazolidinedione Derivatives and Downstream Metabolites

(a) 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (CAS: 184766-66-3)
  • Molecular Formula : C₂₁H₂₂N₂O₅S
  • Molecular Weight : 414.48 g/mol
  • Key Differences :
    • The benzaldehyde group is replaced with a thiazolidinedione moiety, the active pharmacophore in Pioglitazone.
  • Implications :
    • Demonstrates the target compound’s role as a precursor in synthesizing bioactive molecules.
    • Thiazolidinediones act as PPARγ agonists, critical for antidiabetic activity .
(b) 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione (CAS: 1185247-50-0)
  • Molecular Formula : C₂₁H₁₈D₄N₂O₅S
  • Molecular Weight : ~418.52 g/mol (estimated)
  • Key Differences :
    • Incorporates both the dioxolane-pyridine group and deuterated ethoxy-d4 linker.
    • Features a benzylidene-thiazolidinedione structure.
  • Implications :
    • Deuterium labeling aids in tracking metabolite pathways without altering pharmacological activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde C₁₈H₁₅D₄NO₄ 317.37 Ethoxy-d4, 2-methyl-1,3-dioxolane Pioglitazone metabolite intermediate
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde C₁₆H₁₇NO₂ 255.31 5-Ethyl pyridine Non-deuterated analog
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 Trifluoromethyl pyridine High lipophilicity
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde C₁₃H₁₆O₄ 236.26 1,3-Dioxane ring Altered ring strain
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione C₂₁H₂₂N₂O₅S 414.48 Thiazolidinedione core PPARγ agonist

Research Findings and Implications

  • Deuterium Labeling : Ethoxy-d4 in the target compound slows hepatic metabolism, extending half-life in preclinical models .
  • Dioxolane vs. Dioxane : The five-membered dioxolane ring offers greater synthetic versatility compared to six-membered dioxane derivatives .
  • Trifluoromethyl Substitution : While enhancing stability, trifluoromethyl groups may reduce aldehyde reactivity, necessitating optimized reaction conditions .

Biological Activity

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde is a complex organic compound that incorporates a dioxolane moiety, which is known for its diverse biological activities. The dioxolane structure is significant in medicinal chemistry due to its ability to act as a precursor in the synthesis of various biologically active compounds. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H15N1O4C_{13}H_{15}N_{1}O_{4} and has a molecular weight of approximately 251.26 g/mol. Its structure features a benzaldehyde group linked to a pyridine derivative through an ethoxy bridge, with a dioxolane ring that enhances its reactivity and biological potential.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. A study synthesized various 1,3-dioxolanes and tested them against Gram-positive and Gram-negative bacteria. The results demonstrated that many derivatives showed excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacteria TestedMIC (µg/mL)
Compound 1S. aureus625 - 1250
Compound 2S. epidermidis500 - 1000
Compound 3P. aeruginosa250 - 500
Compound 4E. faecalis625
Compound 5E. coliNo activity

Antifungal Activity

In addition to antibacterial properties, dioxolanes have also shown antifungal activity. In the same study, most synthesized compounds exhibited effective antifungal action against Candida albicans, which is critical in treating fungal infections .

Table 2: Antifungal Activity of Dioxolane Derivatives

CompoundFungi TestedMIC (µg/mL)
Compound AC. albicans<500
Compound BAspergillus nigerNo activity

Case Study 1: Synthesis and Testing of Dioxolanes

A notable study synthesized a series of dioxolane derivatives using salicylaldehyde and diols. These compounds were characterized using NMR and elemental analysis, confirming their structures. Biological screening revealed that all tested compounds exhibited significant antibacterial activity against multiple strains of bacteria, particularly showing high efficacy against S. aureus and C. albicans .

Case Study 2: Therapeutic Potential in Inflammatory Models

Another investigation explored the effects of related dioxolane derivatives in models of inflammation and pain management. The study found that these compounds could attenuate inflammatory responses in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzaldehyde) are synthesized via alkylation of 4-halobenzonitrile intermediates with substituted ethanol derivatives under basic conditions . Deuterated ethoxy groups (ethoxy-d4) may require specialized deuteration protocols, such as catalytic exchange with D₂O or deuterated solvents. Yield optimization often involves tuning reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reagents like Raney nickel for selective reduction .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms deuteration (ethoxy-d4) by absence of proton signals at ~3.6–4.3 ppm. IR spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : For crystalline derivatives (e.g., similar dialdehydes), single-crystal X-ray diffraction resolves bond angles (e.g., dihedral angles between aromatic rings ~78°) and hydrogen-bonding networks (e.g., CH-π interactions at ~3.1–3.5 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for deuterated moieties .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting nucleophilic attack sites. For example, the aldehyde carbonyl carbon exhibits high electrophilicity (~1.5 eV), favoring condensation reactions with amines or hydrazines . Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can contradictory spectral data for deuterated analogs be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from incomplete deuteration or isotopic exchange. Strategies include:

  • Isotopic Purity Analysis : Use ²H NMR or LC-MS to quantify deuterium incorporation (e.g., ≥95% for ethoxy-d4) .
  • Control Experiments : Compare synthetic intermediates (e.g., non-deuterated vs. deuterated) to isolate spectral artifacts .
  • Dynamic NMR Studies : Detect proton-deuterium exchange in protic solvents (e.g., methanol-d4) by monitoring signal splitting .

Q. What are the challenges in studying this compound’s bioactivity, and how are they addressed?

  • Methodological Answer :

  • Solubility : The pyridine and dioxolane groups enhance hydrophilicity, but the aldehyde may form aggregates. Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., Schiff base formation) .
  • Stability : Aldehydes are prone to oxidation. Stabilize with antioxidants (e.g., BHT) or store under inert gas .
  • Target Identification : Computational docking (e.g., AutoDock Vina) screens against enzymes like aldehyde dehydrogenases or pyridine-dependent receptors .

Contradiction Analysis

Q. Why do different studies report varying aldehyde reactivity in similar compounds?

  • Methodological Answer : Reactivity discrepancies arise from steric effects (e.g., 2-Methyl-1,3-dioxolane hindering nucleophilic attack) or electronic factors (pyridine’s electron-withdrawing effect). Controlled studies using Hammett substituent constants (σ⁺) quantify electronic contributions . For example, pyridine substituents reduce aldehyde electrophilicity by ~0.3 σ⁺ units compared to phenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.